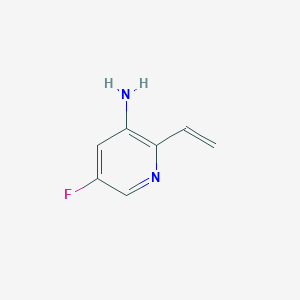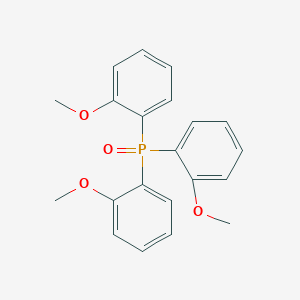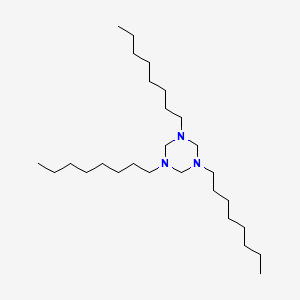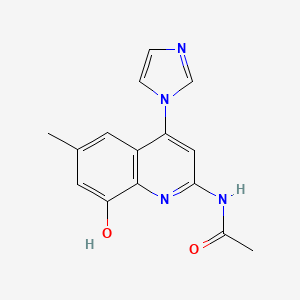
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide: is a complex organic compound with a molecular formula of C13H11N3O This compound is characterized by the presence of a quinoline core, substituted with hydroxy, imidazolyl, and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Imidazolyl Group: The imidazolyl group can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with the quinoline core.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The imidazolyl group can be reduced to form an imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to modify the properties of these materials makes it valuable in various applications.
Mecanismo De Acción
The mechanism of action of N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and imidazolyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. It can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the imidazolyl and acetamide groups.
4-Imidazolylquinoline: Lacks the hydroxy and acetamide groups.
2-Methylquinoline: Lacks the hydroxy, imidazolyl, and acetamide groups.
Uniqueness
N-(8-Hydroxy-4-(1H-imidazol-1-yl)-6-methylquinolin-2-yl)acetamide is unique due to the combination of hydroxy, imidazolyl, and acetamide groups on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H14N4O2 |
|---|---|
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
N-(8-hydroxy-4-imidazol-1-yl-6-methylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-9-5-11-12(19-4-3-16-8-19)7-14(17-10(2)20)18-15(11)13(21)6-9/h3-8,21H,1-2H3,(H,17,18,20) |
Clave InChI |
JGVVTWOVXLAXLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


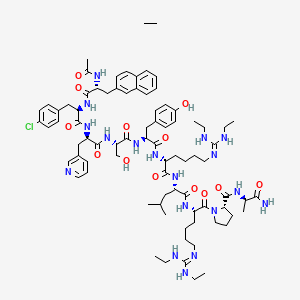
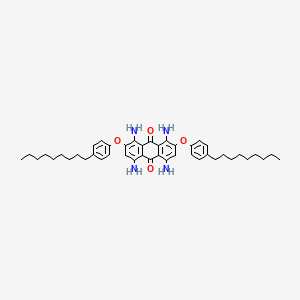


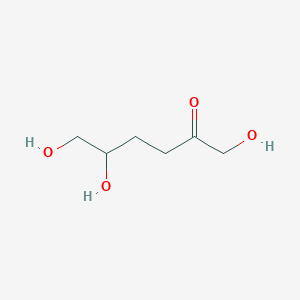
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
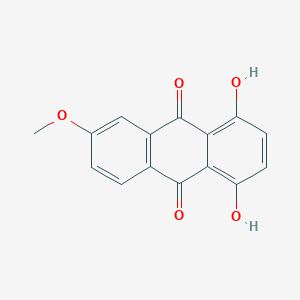

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
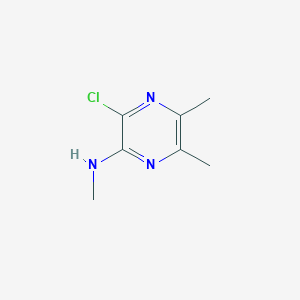
![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
